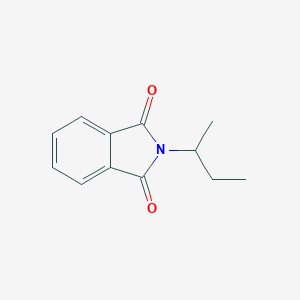

N-sec-Butylphthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5681. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-ylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXOTHWCDVUQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864209 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10108-61-9 | |

| Record name | 2-(1-Methylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10108-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-sec-Butylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-sec-butylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-sec-Butylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sec-Butylphthalimide (CAS No. 10108-61-9) is an N-substituted derivative of phthalimide, an important scaffold in organic synthesis and medicinal chemistry.[1] In this molecule, a secondary butyl group is covalently bonded to the imide nitrogen atom. The substitution at the nitrogen position is crucial as it modulates the physicochemical and biological properties of the phthalimide core, including lipophilicity and steric profile, which influences its interaction with biological targets.[1]

Historically, the phthalimide structure is best known for its central role in the Gabriel synthesis, a classic and reliable method developed in 1887 for the synthesis of primary amines from primary alkyl halides.[1][2] this compound serves as a key intermediate in this context, providing a protected form of sec-butylamine. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols for synthesis and analysis, and logical workflows pertinent to this compound.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 10108-61-9 | [1][][4][5] |

| Molecular Formula | C₁₂H₁₃NO₂ | [5] |

| Molecular Weight | 203.24 g/mol | [1] |

| IUPAC Name | 2-(1-methylpropyl)-1H-isoindole-1,3(2H)-dione | [5] |

| Melting Point | 33-35 °C | [1][4] |

| Boiling Point | 302.8 °C at 760 mmHg | [][6] |

| Density | 1.187 g/cm³ | [][4] |

| pKa (Predicted) | -2.09 ± 0.20 | [5] |

Synthesis and Applications Workflow

This compound is primarily synthesized via the condensation of phthalic anhydride with sec-butylamine. It is subsequently used as a key reactant in the Gabriel synthesis to produce primary amines, specifically sec-butylamine, avoiding the over-alkylation issues common with other methods.[2][7][8][9][10]

Experimental Protocols

Synthesis of this compound

This protocol describes the direct condensation of phthalic anhydride with sec-butylamine, a robust and common method for preparing N-substituted phthalimides.[1]

-

Materials:

-

Phthalic anhydride

-

sec-Butylamine (a slight molar excess, e.g., 1.1 equivalents)

-

Solvent (optional, e.g., water for a greener process, or a high-boiling organic solvent like DMF)

-

-

Equipment:

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

-

Procedure:

-

To a round-bottom flask, add phthalic anhydride (1.0 eq) and the chosen solvent. If performing a neat reaction, omit the solvent.

-

Add sec-butylamine (1.1 eq) to the flask.

-

Heat the mixture under reflux with vigorous stirring. Reaction temperatures typically range from 100 to 160 °C.[1]

-

The reaction proceeds via a phthalamic acid intermediate, followed by intramolecular cyclization and elimination of water to form the imide.[1]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture. If water was used as the solvent, the product may separate as an oily layer.

-

Isolate the crude product. This may involve separation of layers, extraction with an organic solvent (e.g., dichloromethane), and washing with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Analytical Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for confirming the structure of this compound.[1]

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Expected ¹H NMR Spectrum:

-

Aromatic Protons: A multiplet or two distinct multiplets in the range of δ 7.7-7.9 ppm, corresponding to the four protons on the benzene ring of the phthalimide core.

-

Methine Proton (-CH-): A multiplet for the single proton on the chiral center of the sec-butyl group.

-

Methylene Protons (-CH₂-): A multiplet corresponding to the two protons of the ethyl moiety attached to the chiral center.

-

Methyl Protons (-CH₃): Two distinct signals, likely a triplet and a doublet, for the two methyl groups of the sec-butyl substituent.

-

-

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbons (C=O): A signal in the downfield region, typically around δ 168 ppm, for the two equivalent imide carbonyl carbons.

-

Aromatic Carbons: Signals in the aromatic region (δ 123-134 ppm), showing distinct peaks for the substituted and unsubstituted carbons of the benzene ring.

-

Aliphatic Carbons: Signals in the upfield region corresponding to the four unique carbons of the sec-butyl group.

-

4.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film (if liquid at room temp), a KBr pellet (if solid), or in a suitable solvent.

-

Expected Characteristic Absorptions:

-

C=O Stretching: Strong, characteristic absorption bands for the imide carbonyl groups, typically appearing around 1700-1770 cm⁻¹. Often, two distinct bands are observed (symmetric and asymmetric stretching).

-

C-N Stretching: A band in the region of 1350-1450 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals appearing just below 3000 cm⁻¹.

-

4.2.3 Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

-

Expected Results:

-

Molecular Ion Peak [M]⁺: A peak corresponding to the molecular weight of the compound (m/z = 203.24).

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the sec-butyl group or fragmentation of the phthalimide ring. Common fragments would include loss of alkyl radicals from the sec-butyl chain.

-

Safety and Handling

This compound is reported to be a poison by ingestion and skin contact.[5] Toxicity data (LD50) has been reported for various animal models.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

| Species | Route | LD50 Value | Source |

| Rat | Oral | 1100 µL/kg | [5] |

| Mouse | Oral | 1600 µL/kg | [5] |

| Rabbit | Oral | 2300 µL/kg | [5] |

| Guinea Pig | Oral | 1200 µL/kg | [5] |

References

- 1. This compound | 10108-61-9 | Benchchem [benchchem.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-butan-2-ylisoindole-1,3-dione10108-61-9,Purity96%_Hangzhou Hairui chemical co.,ltd [molbase.com]

- 7. Khan Academy [khanacademy.org]

- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

N-sec-Butylphthalimide: A Technical Overview and Comparative Analysis

CAS Number: 10108-61-9

This technical guide provides a comprehensive overview of N-sec-Butylphthalimide, focusing on its chemical identity. Due to the limited availability of detailed experimental data for this compound in publicly accessible literature, this document also presents a thorough analysis of its structural isomer, N-butylphthalimide (CAS: 1515-72-6), for which extensive data is available. This comparative approach offers valuable insights for researchers, scientists, and drug development professionals by highlighting the potential influence of isomeric structures on chemical and biological properties.

Physicochemical Properties

While specific experimental data for this compound is sparse, some basic properties can be identified. In contrast, the physicochemical properties of N-butylphthalimide are well-documented and are presented here for comparative purposes.

| Property | This compound (CAS: 10108-61-9) | N-butylphthalimide (CAS: 1515-72-6) |

| Molecular Formula | C12H13NO2[1] | C12H13NO2[2] |

| Molecular Weight | 203.24 g/mol [1] | 203.24 g/mol [2] |

| Appearance | Not specified | White to off-white crystalline solid[3] |

| Melting Point | Not specified | 32-36 °C[4] |

| Boiling Point | Not specified | 309.90 °C (estimated)[5] |

| Solubility | Not specified | Insoluble in water; soluble in organic solvents like ethanol and acetone[3] |

| LogP (o/w) | Not specified | 2.02 to 3.15[2] |

Synthesis of N-Alkylphthalimides: A General Overview

The synthesis of N-substituted phthalimides is a fundamental transformation in organic chemistry, often serving as a key step in the preparation of primary amines (via the Gabriel synthesis) and in the development of various biologically active molecules. Several general methods for the synthesis of N-alkylphthalimides are well-established.

Experimental Protocol: Synthesis of N-butylphthalimide from Phthalic Anhydride and n-Butylamine

This protocol describes a common method for the synthesis of N-butylphthalimide, which can be adapted for the synthesis of other N-alkylphthalimides.

Materials:

-

Phthalic anhydride

-

n-Butylamine

-

Phase transfer catalyst (e.g., tetrabutylammonium chloride)

-

Water (solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separating funnel

Procedure:

-

To a round-bottom flask, add phthalic anhydride, n-butylamine, and a catalytic amount of a phase transfer catalyst.

-

Add water as the solvent and stir the mixture.

-

Heat the reaction mixture to reflux (100-160 °C) and maintain for 0.5-20 hours.[6]

-

After the reaction is complete, cool the mixture to 55-65 °C.

-

Transfer the mixture to a separating funnel and allow it to stand and separate into layers.

-

Separate the organic layer, which contains the N-butylphthalimide product, typically as a pale yellow oily liquid.[6]

-

Further purification can be achieved by washing with warm water and allowing the product to crystallize upon cooling.

Caption: Synthesis workflow for N-butylphthalimide.

Biological Activity and Structure-Activity Relationship

While specific biological data for this compound is lacking, research on related N-alkylphthalimides provides valuable insights into their potential activities. N-butylphthalimide, for instance, has been investigated for its antimicrobial and anti-inflammatory properties.

One study has indicated that branched-chain analogs, such as this compound, generally exhibit reduced biological activity compared to their linear counterparts like N-butylphthalimide.[2] This is attributed to steric hindrance introduced by the branched alkyl group, which can impede optimal binding to biological targets.[2] This suggests that the linear alkyl chain in N-butylphthalimide provides a more favorable structure-activity relationship for certain biological interactions.[2]

The phthalimide core itself is a key pharmacophore found in various bioactive compounds. The biological activity of N-substituted phthalimides is significantly influenced by the nature of the substituent on the nitrogen atom. For example, the lipophilicity conferred by the butyl group in N-butylphthalimide is thought to enhance its membrane permeability and, consequently, its biological activity.[2]

Caption: Structure-activity relationship of N-alkylphthalimides.

Conclusion

In contrast, its isomer, N-butylphthalimide, is a well-studied compound with documented synthesis procedures and biological activities. Comparative analysis suggests that the branched structure of the sec-butyl group in this compound may lead to reduced biological efficacy compared to the linear n-butyl group, primarily due to steric hindrance.

For researchers and drug development professionals, this highlights a knowledge gap and an opportunity for further investigation into the properties and potential applications of this compound. Future studies are warranted to elucidate its physicochemical properties, develop optimized synthesis protocols, and explore its biological activity in comparison to its more studied linear isomer.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy N-Butylphthalimide | 1515-72-6 [smolecule.com]

- 3. CAS 1515-72-6: N-butylphthalimide | CymitQuimica [cymitquimica.com]

- 4. N-Butylphthalimide 97 1515-72-6 [sigmaaldrich.com]

- 5. butylphthalimide, 1515-72-6 [thegoodscentscompany.com]

- 6. CN102344405A - Method for preparing N-butylphthalimide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of N-sec-Butylphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-sec-Butylphthalimide (also known as 2-(1-methylpropyl)-1H-isoindole-1,3(2H)-dione). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed information on this compound.

Molecular Structure and Identification

This compound is an N-substituted derivative of phthalimide, where a sec-butyl group is attached to the nitrogen atom of the phthalimide ring system. The core structure consists of a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups adjacent to the nitrogen atom.

Key Identifiers:

-

IUPAC Name: 2-(1-methylpropyl)-1H-isoindole-1,3(2H)-dione[1]

-

CAS Number: 10108-61-9[1]

-

Molecular Formula: C₁₂H₁₃NO₂[1]

-

Canonical SMILES: CCC(C)N1C(=O)C2=CC=CC=C2C1=O[1]

-

InChI Key: ZTXOTHWCDVUQRM-UHFFFAOYSA-N[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for the related n-butyl isomer, much of the data for the sec-butyl isomer is predicted.

| Property | Value | Source |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid (for n-butyl isomer) | [2] |

| Melting Point | 32-33 °C (for n-butyl isomer) | [1] |

| Boiling Point | 311.8 °C (for n-butyl isomer) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone (for n-butyl isomer). | [2] |

| Predicted pKa | -2.09 ± 0.20 | [1] |

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of phthalic anhydride with sec-butylamine. The following is a representative protocol adapted from general methods for the synthesis of N-substituted phthalimides.

Materials:

-

Phthalic anhydride

-

sec-Butylamine

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.

-

Slowly add sec-butylamine (1 equivalent) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water to remove any remaining acetic acid and unreacted starting materials.

-

Purify the crude this compound by recrystallization from ethanol to obtain a crystalline solid.

-

Dry the purified product in a vacuum oven.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

A Technical Guide to the Synthesis of N-sec-Butylphthalimide via the Gabriel Reaction: Challenges and Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gabriel synthesis is a cornerstone method for the preparation of primary amines. This technical guide provides an in-depth exploration of the synthesis of N-sec-butylphthalimide, a key intermediate in the production of sec-butylamine, via the Gabriel reaction. A significant challenge in this specific synthesis is the use of a secondary alkyl halide, which introduces a competing elimination reaction that can drastically reduce the yield of the desired substitution product. This document outlines the theoretical basis of the Gabriel synthesis, details the mechanistic pathways of both substitution and elimination, and presents generalized experimental protocols. Quantitative data from analogous reactions are summarized to provide context, and key experimental workflows are visualized. The information herein is intended to equip researchers with a thorough understanding of the complexities associated with the Gabriel synthesis of this compound, enabling informed decisions in synthetic planning and execution.

Introduction

The Gabriel synthesis, first described by Siegmund Gabriel in 1887, offers a robust method for the synthesis of primary amines from primary alkyl halides, effectively avoiding the overalkylation often observed in direct amination with ammonia.[1] The reaction proceeds in two main stages: the formation of an N-alkylphthalimide from potassium phthalimide and an alkyl halide, followed by the liberation of the primary amine through hydrolysis or hydrazinolysis.[2][3]

This guide focuses on the synthesis of this compound, the precursor to sec-butylamine. A critical consideration in this synthesis is the structure of the alkyl halide substrate, sec-butyl bromide (2-bromobutane), which is a secondary halide. The steric hindrance around the reaction center in secondary halides significantly impacts the reaction pathway, favoring elimination over the desired substitution reaction.[2][4][5]

Reaction Mechanism and Theoretical Background

The Gabriel synthesis commences with the deprotonation of phthalimide to form the phthalimide anion, a potent nucleophile. This anion then participates in a nucleophilic substitution reaction with an alkyl halide.

Step 1: N-Alkylation of Potassium Phthalimide

The first step involves the reaction of potassium phthalimide with an alkyl halide. This reaction typically follows an S(_N)2 mechanism, where the phthalimide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[5]

Step 2: Liberation of the Primary Amine

The resulting N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved under acidic or basic conditions (hydrolysis) or, more commonly, by reaction with hydrazine (hydrazinolysis), known as the Ing-Manske procedure.[2][6] Hydrazinolysis is often preferred due to its milder reaction conditions and the formation of a stable phthalhydrazide precipitate, which simplifies product isolation.[2]

The Challenge of Secondary Alkyl Halides: S(_N)2 vs. E2 Competition

With secondary alkyl halides such as sec-butyl bromide, the S(_N)2 pathway leading to this compound is in direct competition with an E2 (bimolecular elimination) reaction. The phthalimide anion can act as a base, abstracting a proton from a carbon atom adjacent to the carbon bearing the halogen. This results in the formation of an alkene (in this case, a mixture of butene isomers) and phthalimide. The steric bulk of both the phthalimide nucleophile and the secondary alkyl halide substrate disfavors the backside attack required for S(_N)2, thereby making the E2 pathway more competitive.[4]

Experimental Considerations and Protocols

Due to the significant challenge of the competing elimination reaction, the Gabriel synthesis is generally not the preferred method for preparing primary amines from secondary halides, and specific, high-yield protocols for this compound are not readily found in the literature. The following protocols are generalized from standard Gabriel synthesis procedures and should be approached with the expectation of low yields of the desired product.

General Protocol for the Synthesis of N-Alkylphthalimides

Materials:

-

Potassium phthalimide

-

Alkyl halide (e.g., sec-butyl bromide)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide in anhydrous DMF.

-

Add the alkyl halide to the solution.

-

Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the alkyl halide. For primary halides, temperatures around 60-100°C for several hours are common. For a secondary halide like sec-butyl bromide, more forcing conditions might be attempted, but this will also likely increase the rate of the competing elimination reaction.

-

After the reaction period, cool the mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the crude N-alkylphthalimide.

-

Collect the precipitate by vacuum filtration and wash with water.

-

Dry the crude product.

General Protocol for the Hydrazinolysis of N-Alkylphthalimides (Ing-Manske Procedure)

Materials:

-

N-Alkylphthalimide

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the crude N-alkylphthalimide in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for a period of 1 to 3 hours. A precipitate of phthalhydrazide should form.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate any remaining phthalhydrazide and to convert the amine to its hydrochloride salt.

-

Filter the mixture to remove the phthalhydrazide.

-

The filtrate contains the amine hydrochloride. To isolate the free amine, the filtrate can be made basic and the amine extracted with an organic solvent.

Data Presentation

Quantitative data for the synthesis of this compound via the Gabriel reaction is scarce due to the inefficiency of the reaction. The following table summarizes general conditions and expected outcomes for the Gabriel synthesis with primary versus secondary alkyl halides.

| Alkyl Halide Type | Typical Substrate | Predominant Reaction | Expected Yield of N-Alkylphthalimide | Key Considerations |

| Primary | 1-Bromobutane | S(_N)2 | Good to Excellent | The reaction is generally efficient. |

| Secondary | 2-Bromobutane (sec-butyl bromide) | E2 and S(_N)2 | Poor to Very Low | E2 elimination is a major competing side reaction, leading to alkene formation. |

| Tertiary | tert-Butyl bromide | E2 | Negligible | Elimination is the exclusive pathway. |

Purification and Characterization

Purification of this compound

Should a small amount of this compound be successfully synthesized, it would likely be contaminated with unreacted phthalimide and byproducts from the elimination reaction. Purification can be attempted through the following methods:

-

Recrystallization: Common solvents for the recrystallization of N-alkylphthalimides include ethanol, ethanol/water mixtures, or toluene. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

-

Column Chromatography: Silica gel chromatography can be employed to separate the this compound from more polar impurities like phthalimide. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:

-

Melting Point: Comparison with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

H and113 -

Mass Spectrometry (MS): To confirm the molecular weight.

Visualizations

Gabriel Synthesis Workflow

Caption: General workflow for the Gabriel synthesis of this compound.

S(_N)2 vs. E2 Competition Pathway

Caption: Competing S(_N)2 and E2 pathways in the reaction of potassium phthalimide with sec-butyl bromide.

Conclusion

The synthesis of this compound via the Gabriel reaction presents a significant synthetic challenge. While the Gabriel synthesis is a highly effective method for the preparation of primary amines from primary alkyl halides, its utility is severely limited when applied to secondary halides like sec-butyl bromide. The competing E2 elimination reaction is a major pathway that significantly reduces the yield of the desired this compound. Researchers and drug development professionals should be aware of this limitation and consider alternative synthetic strategies for the preparation of sec-butylamine. These may include methods such as reductive amination of 2-butanone or other approaches that are more amenable to the introduction of a secondary amine functionality. This guide provides a foundational understanding of the chemical principles at play and serves as a cautionary resource for those considering this synthetic route.

References

- 1. byjus.com [byjus.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to the Solubility of N-sec-Butylphthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of N-sec-Butylphthalimide in organic solvents. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine and evaluate its solubility profiles. The guide details established experimental protocols, data presentation standards, and relevant theoretical background. Furthermore, it explores the structure-activity relationships of N-substituted phthalimides, offering context for the compound's potential applications in drug development and other scientific fields.

Introduction

This compound is an organic compound featuring a phthalimide core with a secondary butyl group attached to the nitrogen atom. Phthalimides and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and application in research and development.

This guide provides a detailed protocol for determining the solubility of this compound, as direct quantitative data is not readily found in current literature. The methodologies described herein are standard in the pharmaceutical and chemical industries, ensuring reliable and reproducible results.

Solubility of this compound: Data and Theoretical Considerations

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. For the related compound, N-butylphthalimide (the linear isomer), it is qualitatively described as being generally soluble in organic solvents like ethanol and acetone, while being poorly soluble in water. It is anticipated that this compound will exhibit similar qualitative solubility behavior. However, the branched nature of the sec-butyl group may influence its solubility profile due to steric effects.

Data Presentation

When experimentally determined, the solubility of this compound should be recorded in a structured format to allow for easy comparison and interpretation. The following table provides a recommended template for data presentation.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

The following section details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[1][2][3] This method is considered a "gold standard" for its reliability.[3]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.[1][2][3] The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.[1]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a calibrated HPLC or another suitable analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the shake-flask method of solubility determination.

Structure-Activity Relationship of N-Substituted Phthalimides

While specific signaling pathways for this compound are not detailed in the literature, a general structure-activity relationship for N-substituted phthalimides concerning biological activity has been noted. This logical diagram illustrates the influence of the N-substituent on the biological activity.

Conclusion

This technical guide provides a comprehensive framework for researchers and professionals in drug development to approach the solubility of this compound in organic solvents. While quantitative data is currently unavailable, the detailed experimental protocols and data presentation guidelines herein offer a clear path for its determination. A thorough understanding of the solubility of this compound is essential for unlocking its full potential in various scientific applications. The provided visualizations of the experimental workflow and structure-activity relationships further aid in the practical application and theoretical understanding of this compound.

References

N-sec-Butylphthalimide: A Comprehensive Technical Review

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

N-sec-Butylphthalimide, also known as 2-(1-methylpropyl)-1H-isoindole-1,3(2H)-dione, is an organic compound belonging to the phthalimide class of molecules. While the phthalimide core is a well-recognized pharmacophore present in numerous biologically active compounds, this compound itself has been the subject of limited specific investigation. This technical guide provides a comprehensive literature review of the available data on its synthesis, physicochemical properties, and biological activities, with a focus on quantitative data and experimental methodologies where available.

Chemical and Physical Properties

This compound is a derivative of phthalimide with a secondary butyl group attached to the nitrogen atom. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10108-61-9 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Predicted pKa | -2.09 ± 0.20 | [1] |

Synthesis of this compound

The synthesis of N-substituted phthalimides, including the sec-butyl derivative, is typically achieved through well-established chemical reactions. While specific, detailed protocols for this compound are not extensively documented in publicly available literature, the general methods involve either the condensation of phthalic anhydride with the corresponding amine or the Gabriel synthesis.

General Experimental Protocol: Condensation of Phthalic Anhydride with sec-Butylamine

This method involves the direct reaction of phthalic anhydride with sec-butylamine.

Materials:

-

Phthalic anhydride

-

sec-Butylamine

-

Glacial acetic acid (or another suitable solvent like water with a phase transfer catalyst)

-

Reflux apparatus

-

Crystallization solvents (e.g., ethanol, water)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Add sec-butylamine (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 0.5 to 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid product by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

A patent describes a similar method for the synthesis of N-butylphthalimide using phthalic anhydride and n-butylamine in water with a phase transfer catalyst at 100-160°C. After the reaction, the mixture is cooled, and the oily product layer is separated[2].

General workflow for the synthesis of this compound.

Biological Activity and Toxicology

The biological activity of this compound has not been extensively studied. However, research on related N-substituted phthalimides provides some context for its potential pharmacological profile. Generally, the biological activity of these compounds is influenced by the nature of the N-alkyl substituent.

Structure-Activity Relationship

Studies on various N-alkylphthalimides suggest that the length and branching of the alkyl chain play a crucial role in their biological effects. For instance, in some assays, linear alkyl chains show a more favorable structure-activity relationship than their branched counterparts. It has been noted that branched-chain analogs, such as this compound, generally exhibit reduced activity compared to the linear N-butylphthalimide. This is often attributed to steric hindrance, which may interfere with the molecule's ability to bind to biological targets.

Acute Toxicity

An early study from 1948 investigated the acute toxicity of this compound in several animal models. The median lethal dose (LD50) was determined for oral administration. While the detailed experimental protocol for this specific study is not available, acute toxicity studies of that era typically involved the administration of a single dose of the substance to groups of animals at different dose levels. The animals would be observed for a set period, and mortality would be recorded to calculate the LD50.

The reported LD50 values for this compound are summarized in the table below.

| Animal Model | Route of Administration | LD50 (µL/kg) | Reference |

| Rat | Oral | 1100 | [1] |

| Mouse | Oral | 1600 | [1] |

| Rabbit | Oral | 2300 | [1] |

| Guinea Pig | Oral | 1200 | [1] |

It is important to note that this compound is considered a poison by ingestion and skin contact[1].

A generalized experimental workflow for an acute oral toxicity study.

Spectroscopic Data

-

¹H NMR: The spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the phthalimide ring, likely in the range of 7.7-7.9 ppm. The protons of the sec-butyl group would appear at higher field, with characteristic splitting patterns.

-

¹³C NMR: The carbon spectrum would show signals for the carbonyl carbons of the imide group, the aromatic carbons, and the four distinct carbons of the sec-butyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the carbonyl (C=O) stretching of the imide group, typically around 1700-1770 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (203.24 g/mol ).

Conclusion and Future Directions

This compound is a phthalimide derivative for which there is a notable lack of in-depth research. While its synthesis can be inferred from standard methods and its acute toxicity was determined in a historical study, there is a significant gap in the understanding of its specific biological activities, mechanism of action, and potential therapeutic applications. The general observation that branched-chain N-alkylphthalimides are less active than their linear counterparts suggests that this compound may have a different pharmacological profile than the more studied N-butylphthalimide.

Future research should focus on:

-

Detailed and optimized synthesis and characterization of this compound, including the publication of its full spectroscopic data.

-

In-depth evaluation of its biological activities across a range of assays, including but not limited to antimicrobial, anti-inflammatory, and anticancer screens.

-

If any significant activity is identified, further studies into its mechanism of action, including target identification and pathway analysis, would be warranted.

This would provide a more complete picture of this compound and its potential utility for researchers, scientists, and drug development professionals.

References

N-sec-Butylphthalimide: A Technical Examination of a Less-Explored Phthalimide Derivative

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delves into the current, albeit limited, understanding of the mechanism of action of N-sec-Butylphthalimide. While the broader class of N-substituted phthalimides has been the subject of extensive research, revealing a wide array of biological activities, this compound remains a comparatively enigmatic molecule. This document synthesizes the available toxicological data, places the compound in the context of its structural analogs, and proposes potential avenues for future research into its pharmacological effects. Due to a scarcity of contemporary research, this guide draws upon historical data and extrapolates from the known activities of related phthalimide derivatives to provide a foundational understanding.

Introduction

The phthalimide scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with diverse therapeutic applications, including anti-inflammatory, immunomodulatory, and hypnotic effects. The biological activity of N-substituted phthalimides is profoundly influenced by the nature of the substituent at the nitrogen atom. While linear alkyl substituents have been extensively studied, branched-chain analogs such as this compound are less characterized. It is generally observed that steric hindrance introduced by branched alkyl chains can reduce the biological activity of phthalimide derivatives when compared to their linear counterparts. This guide aims to consolidate the known information on this compound and to provide a framework for its further investigation.

Toxicological Profile

The primary available quantitative data for this compound is derived from early toxicological studies. A 1948 report in the Journal of Pharmacology and Experimental Therapeutics established the acute toxicity of the compound in several animal models. These findings are summarized below.

| Animal Model | Route of Administration | LD50 | Reference |

| Rat | Oral | 1100 µL/kg | [1] |

| Mouse | Oral | 1600 µL/kg | [1] |

| Rabbit | Oral | 2300 µL/kg | [1] |

| Guinea Pig | Oral | 1200 µL/kg | [1] |

| Guinea Pig | Dermal | >10 mL/kg | [1] |

Caption: Table 1: Acute Toxicity of this compound.[1]

Postulated Mechanism of Action

Central Nervous System Depression

Historically, certain N-substituted phthalimides were investigated for their sedative and hypnotic properties. This activity is often associated with modulation of GABAergic neurotransmission, a common mechanism for sedative-hypnotic drugs. It is plausible that this compound could exert a depressive effect on the central nervous system, although likely to a lesser extent than its more potent analogs.

Below is a hypothetical signaling pathway illustrating a potential mechanism for CNS depression by a phthalimide derivative.

Caption: Hypothetical GABA-A receptor modulation by this compound.

Enzyme Inhibition

Various phthalimide derivatives have been shown to inhibit specific enzymes. The nature of the N-substituent plays a critical role in determining the target and potency of inhibition. Without specific experimental data, any potential enzyme targets for this compound remain speculative.

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following protocols outline key experiments that would provide valuable insights.

In Vitro Receptor Binding Assays

-

Objective: To determine if this compound binds to known sedative-hypnotic targets.

-

Methodology:

-

Prepare membrane fractions from appropriate brain regions (e.g., cortex, hippocampus) of a suitable animal model (e.g., rat).

-

Incubate the membrane preparations with radiolabeled ligands for receptors of interest (e.g., [3H]flunitrazepam for the benzodiazepine site on the GABA-A receptor).

-

Add increasing concentrations of this compound to displace the radioligand.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) to determine the binding affinity.

-

In Vivo Behavioral Assays

-

Objective: To assess the sedative, hypnotic, and anxiolytic potential of this compound in a whole-animal model.

-

Methodology:

-

Administer this compound to mice or rats at various doses via an appropriate route (e.g., intraperitoneal injection).

-

For sedative effects, measure changes in locomotor activity using an open-field test.

-

For hypnotic effects, assess the potentiation of a sub-hypnotic dose of a known hypnotic agent (e.g., pentobarbital) by measuring the latency to and duration of sleep.

-

For anxiolytic effects, use the elevated plus-maze test to measure the time spent in the open arms.

-

The logical workflow for investigating the mechanism of action is depicted in the following diagram.

Caption: Proposed experimental workflow for this compound research.

Conclusion and Future Directions

This compound represents an understudied member of the pharmacologically significant phthalimide family. The available data, primarily from historical toxicological studies, suggests a lower order of acute toxicity compared to some other bioactive small molecules, and structure-activity relationships within the phthalimide class hint at potentially modest biological activity.

Future research should focus on a comprehensive evaluation of its pharmacological profile, starting with broad screening for central nervous system effects. The proposed experimental workflows provide a roadmap for elucidating its mechanism of action, which will be crucial in determining if this compound or its derivatives hold any therapeutic potential. A thorough investigation into its potential as an enzyme inhibitor is also warranted. The lack of modern research on this compound presents a clear opportunity for novel discoveries in the field of medicinal chemistry.

References

The Multifaceted Biological Activities of N-Alkylphthalimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-alkylphthalimide scaffold, a prominent structural motif in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core biological properties of N-alkylphthalimide derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Anticancer Activity of N-Alkylphthalimides

N-Alkylphthalimide derivatives have emerged as a promising class of compounds in oncology research, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and interference with cellular processes crucial for cancer cell proliferation. The lipophilic nature of the phthalimide ring often enhances the ability of these molecules to traverse cellular membranes.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various N-alkylphthalimide derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-Phthalimide 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [1] |

| Thiazole-Phthalimide 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [1] |

| Thiazole-Phthalimide 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [1] |

| Naphthalimide Derivative 3c | Bel-7402 (Hepatocellular) | 5.57 | [2] |

| Naphthalimide Derivative 3e | Bel-7402 (Hepatocellular) | 9.17 | [2] |

| N-mustard naphthalimide 11b | HCT-116 (Colorectal) | Varies (1.4-11 fold > amonafide) | [3] |

| N-mustard naphthalimide 11b | PC-3 (Prostate) | Varies (1.4-11 fold > amonafide) | [3] |

| N-mustard naphthalimide 11b | U87 MG (Glioblastoma) | Varies (1.4-11 fold > amonafide) | [3] |

| N-mustard naphthalimide 11b | Hep G2 (Hepatocellular) | Varies (1.4-11 fold > amonafide) | [3] |

| N-mustard naphthalimide 11b | SK-OV-3 (Ovarian) | Varies (1.4-11 fold > amonafide) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the N-alkylphthalimide compounds and incubate for a further 24-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

References

The Steric Shield: A Technical Guide to the Influence of the sec-Butyl Group in Chemical Reactions

For Immediate Release

[Shanghai, CN – December 28, 2025] – This technical guide provides a comprehensive analysis of the steric effects imparted by the sec-butyl group in a variety of chemical reactions. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes quantitative data, detailed experimental methodologies, and mechanistic insights to serve as an in-depth resource on this common alkyl substituent.

The branched nature of the sec-butyl group introduces significant steric hindrance that profoundly influences reaction rates, product distributions, and stereochemical outcomes. Understanding these effects is critical for reaction design, mechanistic elucidation, and the strategic synthesis of complex molecules.

Quantitative Measures of Steric Hindrance

The steric bulk of a substituent can be quantified using various parameters. These values are crucial for predicting the steric influence of the sec-butyl group in different chemical environments.

Conformational Preference: A-Values

The axial strain (A-value) in cyclohexane systems provides a reliable measure of the steric demand of a substituent. The A-value represents the Gibbs free energy difference between a conformation where the substituent is in the axial position versus the more stable equatorial position. While the specific A-value for the sec-butyl group is not always explicitly tabulated, it can be estimated to be between that of the ethyl and isopropyl groups, approximately 1.8–2.2 kcal/mol[1].

| Substituent | A-Value (kcal/mol) |

| Methyl | 1.75[2] |

| Ethyl | 1.79[2] |

| sec-Butyl (estimated) | ~2.1 |

| Isopropyl | 2.15[2] |

| tert-Butyl | 4.9[2] |

Table 1: A-Values for Common Alkyl Groups.

Reaction Rate Correlation: Taft Steric Parameters (E_s_)

The Taft steric parameter, E_s_, is a measure of the steric effect of a substituent on the rate of a reaction, derived from the acid-catalyzed hydrolysis of esters. More negative E_s_ values indicate greater steric hindrance. While a definitive value for the sec-butyl group is not consistently reported, it can be inferred to be more negative than that of the n-propyl group and less negative than the highly hindered tert-butyl group.

| Substituent | Taft Steric Parameter (E_s_) |

| Hydrogen | 0.00[3] |

| Methyl | -1.24[3] |

| n-Propyl | -1.60[3] |

| sec-Butyl (estimated) | ~ -1.7 to -2.0 |

| tert-Butyl | -2.78[3] |

Table 2: Taft Steric Parameters (E_s_) for Various Alkyl Groups.

Impact on Nucleophilic Substitution and Elimination Reactions

The steric hindrance of the sec-butyl group is particularly pronounced in bimolecular nucleophilic substitution (S_N_2) and elimination (E2) reactions, where it affects both the rate of reaction and the ratio of substitution to elimination products.

S_N_2 Reactions: Steric Hindrance to Backside Attack

The S_N_2 mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. The presence of the branched sec-butyl group sterically shields this carbon, significantly slowing the rate of reaction compared to primary alkyl halides.

| Alkyl Bromide | Substrate Type | Relative Rate of S_N_2 Reaction |

| 1-Bromobutane | Primary | 1 |

| 2-Bromobutane (sec-butyl) | Secondary | ~0.02-0.03 |

| 2-Bromo-2-methylpropane (tert-butyl) | Tertiary | Negligible |

Table 3: Relative Rates of S_N_2 Reaction for Butyl Bromide Isomers with a given nucleophile. The order of reactivity is primary > secondary > tertiary[2][4].

Diagram 1: Steric Hindrance in S_N_2 Reactions.

Competition Between S_N_2 and E2 Reactions

For secondary halides like 2-bromobutane, elimination (E2) becomes a significant competing pathway, especially with strong, sterically hindered bases. The choice of base can dramatically alter the product distribution.

| Substrate | Base | Solvent | S_N_2 Product (%) | E2 Product (%) | Major E2 Isomer |

| 2-Bromobutane | Sodium Ethoxide (NaOEt) | Ethanol | ~21 | ~79 | 2-Butene (Zaitsev)[5] |

| 2-Bromobutane | Potassium tert-butoxide (KOtBu) | t-Butanol | Minor | Major | 1-Butene (Hofmann) |

Table 4: Product Distribution in the Reaction of 2-Bromobutane with Different Bases.

Diagram 2: S_N_2 vs. E2 Competition Pathway.

Electrophilic Aromatic Substitution

In the electrophilic aromatic substitution of sec-butylbenzene, the alkyl group is an ortho, para-director and an activating group. However, the steric bulk of the sec-butyl group hinders attack at the ortho positions, leading to a higher proportion of the para-substituted product compared to less bulky alkylbenzenes like toluene.

| Alkylbenzene | % ortho | % meta | % para |

| Toluene | ~59 | ~4 | ~37 |

| Ethylbenzene | ~45 | ~5 | ~50 |

| Isopropylbenzene | ~30 | ~8 | ~62 |

| sec-Butylbenzene (Predicted) | ~20-25 | ~5-10 | ~65-75 |

| tert-Butylbenzene | ~16 | ~8 | ~75 |

Table 5: Isomer Distribution in the Nitration of Various Alkylbenzenes, showing a clear trend of decreasing ortho-substitution with increasing steric bulk[6].

Diagram 3: Regioselectivity in Electrophilic Aromatic Substitution.

Experimental Protocols

Kinetic Study of S_N_2 Reaction of 2-Bromobutane

Objective: To determine the relative rate of the S_N_2 reaction of 2-bromobutane compared to other alkyl halides.

Materials:

-

2-Bromobutane (sec-butyl bromide)

-

1-Bromobutane (n-butyl bromide)

-

2-Bromo-2-methylpropane (tert-butyl bromide)

-

15% Sodium iodide (NaI) in acetone

-

Test tubes

-

Stopwatch

Procedure:

-

Label three clean, dry test tubes for each alkyl bromide.

-

Add 2 mL of the 15% NaI in acetone solution to each test tube.

-

Simultaneously add 2-3 drops of each respective alkyl bromide to its labeled test tube.

-

Start the stopwatch immediately.

-

Observe the test tubes for the formation of a precipitate (sodium bromide, NaBr), which is insoluble in acetone.

-

Record the time it takes for the first appearance of turbidity in each test tube.

-

The inverse of the time taken is proportional to the initial rate of reaction. A faster precipitation indicates a faster S_N_2 reaction.

Friedel-Crafts Acylation of sec-Butylbenzene

Objective: To synthesize p-sec-butylacetophenone, demonstrating the steric influence on regioselectivity.

Materials:

-

sec-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Separatory funnel

-

Standard glassware for reflux and workup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous AlCl₃ in dichloromethane and cool the mixture in an ice bath.

-

Slowly add acetyl chloride to the cooled suspension with stirring.

-

After the formation of the acylium ion complex, add sec-butylbenzene dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with sodium bicarbonate solution and then water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The product distribution can be analyzed by Gas Chromatography (GC) or NMR spectroscopy to determine the ratio of ortho-, meta-, and para-isomers.

Expected Outcome: The major product will be p-sec-butylacetophenone due to the steric hindrance of the sec-butyl group disfavoring acylation at the ortho positions[6][8].

Conclusion

The sec-butyl group exerts a significant and predictable steric influence across a range of chemical reactions. Its secondary, branched structure provides a moderate level of steric hindrance that is greater than linear alkyl groups but less than the highly encumbering tert-butyl group. This "intermediate" steric profile makes it a valuable substituent for tuning reaction rates and directing regioselectivity. For professionals in drug development and chemical synthesis, a thorough understanding of the steric effects of the sec-butyl group is essential for the rational design of synthetic pathways and the prediction of reaction outcomes.

Disclaimer: This document is intended for informational purposes for a technical audience. All experimental procedures should be carried out with appropriate safety precautions and under the supervision of a qualified chemist.

References

- 1. fiveable.me [fiveable.me]

- 2. quora.com [quora.com]

- 3. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Solved 1. Compare the reactivity of 2-bromobutane | Chegg.com [chegg.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-sec-Butylphthalimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-sec-Butylphthalimide. This document addresses the challenges associated with the use of a secondary alkyl halide in the classical Gabriel synthesis and offers guidance for optimizing the reaction conditions.

Introduction

This compound is a chemical intermediate used in the synthesis of primary amines and other nitrogen-containing compounds. Its synthesis is most commonly approached via the Gabriel synthesis, a robust method for forming primary amines that avoids the overalkylation often seen with direct alkylation of ammonia.[1][2][3][4][5] However, the traditional Gabriel synthesis can be challenging when using secondary alkyl halides, such as sec-butyl bromide, due to competing elimination reactions and steric hindrance, which can lead to lower yields.[1]

This document outlines the primary synthetic route for this compound via the Gabriel synthesis and discusses key considerations for maximizing the yield of the desired substitution product.

Reaction Scheme and Mechanism

The synthesis of this compound via the Gabriel synthesis proceeds in two main stages:

-

Formation of the Phthalimide Anion: Phthalimide is deprotonated by a base, typically potassium hydroxide or potassium carbonate, to form the nucleophilic potassium phthalimide salt.[4][6]

-

Nucleophilic Substitution (SN2): The phthalimide anion then acts as a nucleophile, attacking the sec-butyl halide (e.g., 2-bromobutane) in an SN2 reaction to form this compound.[2][6][7]

It is crucial to select reaction conditions that favor the SN2 pathway over the competing E2 elimination pathway, which is more prevalent with secondary alkyl halides.

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound

This protocol is adapted from the general principles of the Gabriel synthesis, with specific considerations for the use of a secondary alkyl halide. Optimization of the solvent, temperature, and base may be necessary to maximize the yield.

Materials:

-

Phthalimide

-

Potassium Carbonate (anhydrous)

-

2-Bromobutane (sec-butyl bromide)

-

N,N-Dimethylformamide (DMF)

-

Potassium Iodide (optional, as a catalyst)

-

Deionized Water

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phthalimide (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) as the solvent. If using a less reactive halide, a catalytic amount of potassium iodide (0.1 eq) can be added.[8]

-

Addition of Alkyl Halide: To the stirred suspension, add 2-bromobutane (1.2 eq).

-

Reaction: Heat the reaction mixture to 70-90°C and maintain it at this temperature with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture. The reaction time can vary significantly and may require several hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting phthalimide), allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

-

Extraction: If the product does not precipitate or is oily, extract the aqueous mixture with a suitable organic solvent such as dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

| Parameter | Value/Range | Notes |

| Reactants | ||

| Phthalimide | 1.0 eq | |

| 2-Bromobutane | 1.1 - 1.5 eq | A slight excess of the alkyl halide is often used. |

| Potassium Carbonate | 1.2 - 2.0 eq | A non-nucleophilic base is crucial. |

| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvents are preferred to facilitate SN2 reactions. |

| Catalyst (Optional) | Potassium Iodide | Can be beneficial for less reactive chlorides or bromides.[8] |

| Reaction Temperature | 70 - 90 °C | Lower temperatures are preferred to minimize the competing E2 elimination. |

| Reaction Time | Varies (monitor by TLC) | Can be significantly longer than for primary alkyl halides. |

| Expected Yield | Lower than for primary halides | Yields are often moderate due to steric hindrance and elimination. |

| Purification Method | Column Chromatography / Recrystallization | Necessary to remove unreacted starting materials and byproducts. |

Mandatory Visualization

Caption: General workflow for the synthesis of this compound.

Caption: Reaction mechanism for this compound synthesis.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, the primary suspect is the competing E2 elimination reaction. To favor the SN2 reaction, consider the following:

-

Lower the reaction temperature: This generally favors substitution over elimination.

-

Use a less hindered base: While potassium carbonate is standard, other non-nucleophilic bases could be explored.

-

Change the solvent: Aprotic polar solvents like DMF or DMSO are generally preferred for SN2 reactions.

-

-

Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or adding a catalytic amount of potassium iodide to facilitate the reaction, especially if using sec-butyl chloride.[8]

-

Purification Challenges: The polarity of this compound is similar to that of unreacted phthalimide, which can make chromatographic separation challenging. Careful selection of the eluent system is crucial. Recrystallization can be an effective alternative for purification.

Alternative Synthetic Approaches

Given the potential for low yields with the traditional Gabriel synthesis using secondary alkyl halides, alternative methods for synthesizing primary amines from such precursors may be more efficient. While these methods do not directly produce this compound, they achieve the same overall goal of converting a secondary alkyl halide to a primary amine. Some of these alternatives include:

-

Use of alternative Gabriel reagents: Reagents such as the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate are electronically similar to phthalimide salts but can be more reactive and may provide better yields with secondary alkyl halides.[1]

-

Azide Synthesis: Reaction of the secondary alkyl halide with sodium azide followed by reduction of the resulting alkyl azide.

-

Reductive Amination: While this starts from a ketone (2-butanone), it is a highly effective method for producing primary amines.

These alternative routes should be considered if the direct Gabriel synthesis of this compound proves to be low-yielding.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. CN102344405A - Method for preparing N-butylphthalimide - Google Patents [patents.google.com]

- 4. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 5. m.youtube.com [m.youtube.com]

- 6. orgosolver.com [orgosolver.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

Application Notes and Protocols for the Preparation of N-sec-Butylphthalimide

These application notes provide a detailed experimental procedure for the synthesis of N-sec-butylphthalimide, a valuable intermediate in organic synthesis and drug discovery. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (2-(butan-2-yl)isoindoline-1,3-dione) is a derivative of phthalimide, a versatile scaffold in medicinal chemistry. The introduction of the sec-butyl group can influence the molecule's lipophilicity and steric profile, making it a useful building block for the synthesis of more complex molecules with potential biological activity. The preparation of this compound can be achieved through several synthetic routes, with the most common being the reaction of phthalic anhydride with sec-butylamine or the Gabriel synthesis involving the N-alkylation of phthalimide with a sec-butyl halide. This document details the procedure via the direct condensation of phthalic anhydride and sec-butylamine.

Data Presentation